N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide
CAS No.: 953151-10-5
Cat. No.: VC5974576
Molecular Formula: C21H28N2O2
Molecular Weight: 340.467
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 953151-10-5 |
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Molecular Formula | C21H28N2O2 |
Molecular Weight | 340.467 |
IUPAC Name | N-[3-[4-(dimethylamino)phenyl]propyl]-3-(4-methoxyphenyl)propanamide |
Standard InChI | InChI=1S/C21H28N2O2/c1-23(2)19-11-6-17(7-12-19)5-4-16-22-21(24)15-10-18-8-13-20(25-3)14-9-18/h6-9,11-14H,4-5,10,15-16H2,1-3H3,(H,22,24) |
Standard InChI Key | VFLFCZHVFNEPRA-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=C(C=C2)OC |
Introduction
Structural and Chemical Identity of N-(3-(4-(Dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide
Molecular Architecture
The compound features a central propanamide chain (CH2CH2CONH-) bridging two aromatic systems:
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Aryl Group 1: 4-Methoxyphenyl (–C6H4–OCH3), providing electron-donating methoxy substituents.
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Aryl Group 2: 4-(Dimethylamino)phenyl (–C6H4–N(CH3)2), contributing basicity and electron-rich character.
The propyl linker (–CH2CH2CH2–) between the amide nitrogen and the 4-(dimethylamino)phenyl group introduces conformational flexibility, which may influence binding interactions in biological systems .
Nomenclature and Formula
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Systematic Name: N-(3-(4-(Dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide
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Molecular Formula: C22H29N3O2
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Molecular Weight: 367.49 g/mol
Synthetic Pathways and Optimization
Radical Condensation Strategy
The synthesis of 3-arylpropanamides, as demonstrated by Azizi and Madsen , involves a radical-mediated condensation between benzylic alcohols and acetamides under basic conditions. For the target compound, a two-step approach is hypothesized:
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Synthesis of 3-(4-Methoxyphenyl)propanamide:
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Propyl Linker Introduction:
Table 1: Hypothetical Reaction Conditions for Target Compound Synthesis
Physicochemical and Spectroscopic Properties
Spectral Characterization
Data from analogous 3-arylpropanamides suggest the following spectral signatures for the target compound:
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, CDCl3):
Mass Spectrometry (MS)
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ESI-MS: m/z = 368.2 [M+H]+ (calculated for C22H30N3O2+: 368.23).
Pharmacological Significance and Mechanisms
Structure-Activity Relationships (SAR)
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Electron-Donating Substituents: Methoxy and dimethylamino groups enhance solubility and receptor binding.
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Linker Length: A three-carbon chain optimizes spatial alignment for target engagement .
Challenges and Future Directions
Synthetic Hurdles
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Radical Stability: The propensity for side reactions during radical condensation necessitates stringent temperature control .
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Amine Protection: The dimethylamino group may require protection during coupling steps.
Applications in Drug Discovery
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